molecular formula C18H24ClN3O2 B13377127 N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine

N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine

Cat. No.: B13377127
M. Wt: 349.9 g/mol
InChI Key: ITPYSZBIMZSFSI-UHFFFAOYSA-N
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Description

N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and a methoxy group, as well as a benzylamine moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 6-chloro-3-pyridinylmethanol: This intermediate is synthesized by chlorination of 3-pyridinemethanol using thionyl chloride.

    Formation of 4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzaldehyde: This step involves the reaction of 6-chloro-3-pyridinylmethanol with 3-methoxybenzaldehyde in the presence of a base such as sodium hydride.

    Reductive Amination: The final step is the reductive amination of 4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzaldehyde with 3-(methylamino)propylamine using a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the pyridine ring, using reagents such as sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium thiolate, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(dimethylamino)propyl]amine
  • N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(ethylamino)propyl]amine

Uniqueness

N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine is unique due to its specific substitution pattern on the pyridine and benzylamine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H24ClN3O2

Molecular Weight

349.9 g/mol

IUPAC Name

N'-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-N-methylpropane-1,3-diamine

InChI

InChI=1S/C18H24ClN3O2/c1-20-8-3-9-21-11-14-4-6-16(17(10-14)23-2)24-13-15-5-7-18(19)22-12-15/h4-7,10,12,20-21H,3,8-9,11,13H2,1-2H3

InChI Key

ITPYSZBIMZSFSI-UHFFFAOYSA-N

Canonical SMILES

CNCCCNCC1=CC(=C(C=C1)OCC2=CN=C(C=C2)Cl)OC

Origin of Product

United States

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